(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide
Descripción general
Descripción
Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of membranes of the body’s cells, and is abundant in the brain, muscles, and liver .
Molecular Structure Analysis
Arachidonic acid has a molecular formula of C20H32O2, an exact mass of 304.2402, and a molecular weight of 304.4669 .Chemical Reactions Analysis
Arachidonic acid is involved in various metabolic pathways, including Arachidonic acid metabolism, Linoleic acid metabolism, and Biosynthesis of unsaturated fatty acids .Physical And Chemical Properties Analysis
The physical and chemical properties of Arachidonic acid include its molecular structure and weight, as mentioned above .Aplicaciones Científicas De Investigación
Synthesis and Quantification
A study by Cheng et al. (2008) focused on synthesizing a labile intermediate phospho-anandamide (pAEA) for its quantitation in mouse brain and macrophages. The synthesis involved (5Z,8Z,11Z,14Z)-2,5-dioxopyrrolidin-1-yl icosa-5,8,11,14-tetraenoate, highlighting its importance in novel biosynthetic pathways (Cheng et al., 2008).
Enzyme Inhibition Studies
Cisneros et al. (2007) developed heterocyclic analogues based on the structure of 2-arachidonoylglycerol (2-AG), including compounds with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate. These compounds helped in studying the inhibition of monoacylglycerol lipase and fatty acid amide hydrolase activities, suggesting potential drug development applications (Cisneros et al., 2007).
Endocannabinoid Transporter Inhibitors
López-Rodríguez et al. (2003) synthesized arachidonic acid derivatives, including (5Z,8Z,11Z,14Z)-N-(fur-3-ylmethyl)icosa-5,8,11,14-tetraenamide, as endocannabinoid transporter inhibitors. These compounds showed high potency and selectivity, making them significant for studies on endocannabinoid transport and its regulation (López-Rodríguez et al., 2003).
Analgesic Properties
Research by Sinning et al. (2008) explored derivatives of N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide (AM404), a metabolite of paracetamol. These derivatives, involving the (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenamide structure, showed potential analgesic properties, providing insights into pain management and pharmaceutical development (Sinning et al., 2008).
Role in Cyclooxygenase Activity
A study by Izzo and Mitchell (2019) identified cyclooxygenase (COX) activity associated with (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate. This activity is crucial for the formation of prostaglandins and thromboxanes, suggesting the compound's role in inflammatory processes and its potential as a target for NSAIDs (Izzo & Mitchell, 2019).
Metabolite Synthesis Studies
Flock and Skattebol (2000) synthesized metabolites from polyunsaturated fatty acids, including derivatives of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate. These syntheses contribute to understanding the bioconversion of essential fatty acids (Flock & Skattebol, 2000).
Direcciones Futuras
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36FNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGHEWWVBBVYEY-DOFZRALJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z,8Z,11Z,14Z)-N-(2-fluoroethyl)icosa-5,8,11,14-tetraenamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.